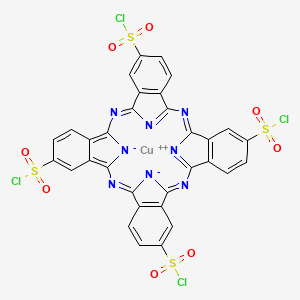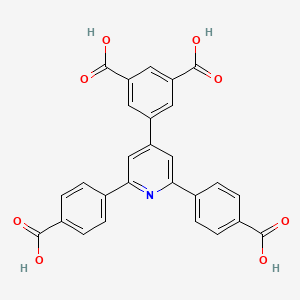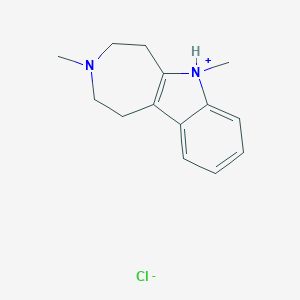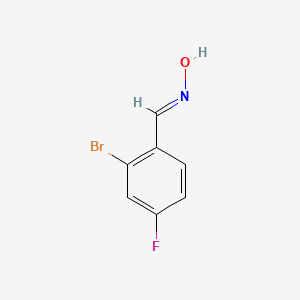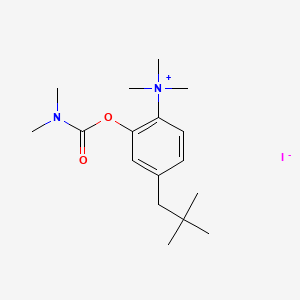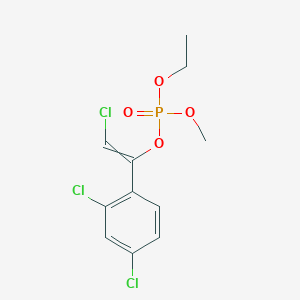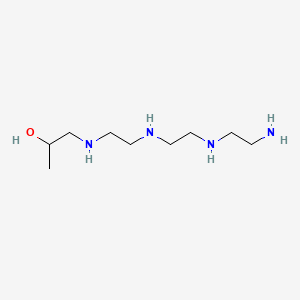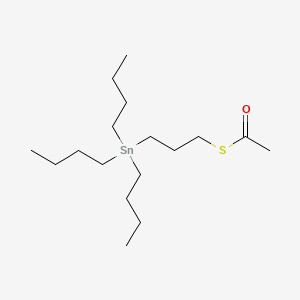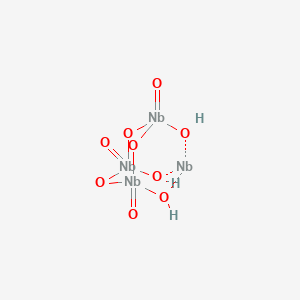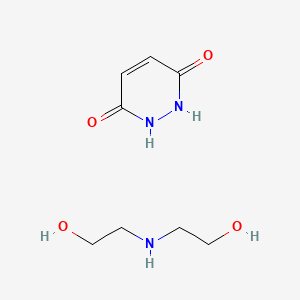
N-(2,6-Difluorobenzoyl)-2,3-dimethyl-6-nitroanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Difluorobenzoyl)-2,3-dimethyl-6-nitroanilide is a synthetic organic compound characterized by the presence of difluorobenzoyl, dimethyl, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Difluorobenzoyl)-2,3-dimethyl-6-nitroanilide typically involves the reaction of 2,6-difluorobenzoyl chloride with 2,3-dimethyl-6-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Difluorobenzoyl)-2,3-dimethyl-6-nitroanilide can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzoyl compounds .
Aplicaciones Científicas De Investigación
N-(2,6-Difluorobenzoyl)-2,3-dimethyl-6-nitroanilide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,6-Difluorobenzoyl)-2,3-dimethyl-6-nitroanilide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. For example, it may inhibit the synthesis of essential biomolecules in microorganisms, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,6-Difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea: Known for its fungicidal activities.
N-(2,6-Difluorobenzoyl)-4-tert-butyl-2-ethoxybenzamide: Used in pesticide formulations.
Uniqueness
N-(2,6-Difluorobenzoyl)-2,3-dimethyl-6-nitroanilide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H12F2N2O3 |
|---|---|
Peso molecular |
306.26 g/mol |
Nombre IUPAC |
N-(2,3-dimethyl-6-nitrophenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H12F2N2O3/c1-8-6-7-12(19(21)22)14(9(8)2)18-15(20)13-10(16)4-3-5-11(13)17/h3-7H,1-2H3,(H,18,20) |
Clave InChI |
SKMGUOLLPVDMNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC=C2F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


